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molecular formula C8H6Br2O B2924906 2-Bromo-4-(bromomethyl)benzaldehyde CAS No. 345953-43-7

2-Bromo-4-(bromomethyl)benzaldehyde

Cat. No. B2924906
M. Wt: 277.943
InChI Key: LCFDGCWNABWTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06448429B1

Procedure details

The compound of Step 2 (8 g, 29 mmol, 1 eq) was dissolved in 10% EtOH/EtOAc (300 ml) and 5 eq of MnO2 (12.4 g, 142 mmol) was added every hour for 6 hours. The mixture was filtered through Celite and the solvent was removed under vacuum to give 6.5 g (80%) of the title compound.
Quantity
8 g
Type
reactant
Reaction Step One
Name
EtOH EtOAc
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
12.4 g
Type
catalyst
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH2:8][Br:9])[CH:5]=[CH:4][C:3]=1[CH2:10][OH:11]>CCO.CCOC(C)=O.O=[Mn]=O>[Br:9][CH2:8][C:6]1[CH:5]=[CH:4][C:3]([CH:10]=[O:11])=[C:2]([Br:1])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)CBr)CO
Name
EtOH EtOAc
Quantity
300 mL
Type
solvent
Smiles
CCO.CCOC(=O)C
Step Two
Name
Quantity
12.4 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC(=C(C=O)C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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